molecular formula C21H24ClN3O2 B12412056 Panobinostat-d4 (hydrochloride)

Panobinostat-d4 (hydrochloride)

Cat. No.: B12412056
M. Wt: 389.9 g/mol
InChI Key: UPWMDRRETYJAKD-XYPHOAQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of panobinostat-d4 (hydrochloride) involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .

Industrial Production Methods

The industrial production of panobinostat-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of safer raw materials and reaction conditions to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

Panobinostat-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D;

InChI Key

UPWMDRRETYJAKD-XYPHOAQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl

Origin of Product

United States

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